Z-Val-Glu-Ile-Asp-AFC

Übersicht

Beschreibung

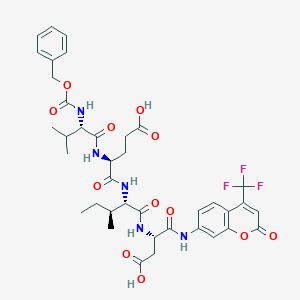

Z-VEID-AFC (trifluoroacetate salt): is a fluorogenic substrate specifically designed for caspase-6. This compound is used extensively in biochemical research to study enzyme activity, particularly in the context of apoptosis and proteolysis. The compound’s full chemical name is N-[(phenylmethoxy)carbonyl]-L-valyl-L-α-glutamyl-L-isoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine, trifluoroacetate salt .

Vorbereitungsmethoden

The synthesis of Z-VEID-AFC (trifluoroacetate salt) involves multiple steps, including the protection and deprotection of functional groups, peptide coupling reactions, and the introduction of the fluorogenic moiety. The synthetic route typically starts with the preparation of the peptide sequence valyl-α-glutamyl-isoleucyl-α-asparagine . This sequence is then coupled with 7-amino-4-trifluoromethylcoumarin to form the final product. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide in an organic solvent like dimethylformamide .

Analyse Chemischer Reaktionen

Z-VEID-AFC (trifluoroacetate salt): primarily undergoes enzymatic cleavage reactions. When acted upon by caspase-6, the compound releases 7-amino-4-trifluoromethylcoumarin , which is highly fluorescent. This reaction is typically carried out under physiological conditions (pH 7.4, 37°C) in a buffer solution. The major product formed from this reaction is 7-amino-4-trifluoromethylcoumarin , which can be quantified using fluorescence spectroscopy .

Wissenschaftliche Forschungsanwendungen

Z-VEID-AFC (trifluoroacetate salt): is widely used in scientific research, particularly in the fields of cell biology and biochemistry. Its primary application is in the study of caspase-6 activity, which is crucial for understanding the mechanisms of apoptosis. Researchers use this compound to measure the activity of caspase-6 in various cell types and under different experimental conditions. This helps in elucidating the role of caspase-6 in cell death and survival pathways. Additionally, Z-VEID-AFC (trifluoroacetate salt) is used in drug discovery and development to screen for potential inhibitors of caspase-6, which could have therapeutic applications in diseases characterized by excessive apoptosis .

Wirkmechanismus

The mechanism of action of Z-VEID-AFC (trifluoroacetate salt) involves its cleavage by caspase-6. Caspase-6 recognizes and binds to the peptide sequence valyl-α-glutamyl-isoleucyl-α-asparagine within the compound. Upon binding, caspase-6 cleaves the peptide bond, releasing 7-amino-4-trifluoromethylcoumarin . This cleavage event is highly specific and results in a measurable increase in fluorescence, which can be used to quantify caspase-6 activity. The molecular target of Z-VEID-AFC (trifluoroacetate salt) is caspase-6, and the pathway involved is the apoptotic signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Z-VEID-AFC (Trifluoressigsäuresalz): ist einzigartig in seiner Spezifität für Caspase-6. Ähnliche Verbindungen umfassen Z-YVAD-AFC (Trifluoressigsäuresalz) , das ein fluorogenes Substrat für Caspase-1 ist, und Z-DEVD-AFC (Trifluoressigsäuresalz) , das spezifisch für Caspase-3 ist. Obwohl diese Verbindungen eine ähnliche fluorogene Einheit (7-Amino-4-trifluormethylcumarin ) teilen, unterscheiden sich ihre Peptidsequenzen, was die Spezifität für verschiedene Caspasen verleiht. Diese Spezifität ist entscheidend für die genaue Untersuchung der Aktivität einzelner Caspasen in verschiedenen biologischen Prozessen .

Biologische Aktivität

Z-Val-Glu-Ile-Asp-AFC, also known as Z-VEID-AFC, is a fluorogenic substrate specifically designed for the study of caspase-6 activity. This compound plays a crucial role in biochemical research, particularly in understanding apoptosis and proteolysis mechanisms. This article delves into the biological activity of Z-VEID-AFC, highlighting its mechanism of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

Chemical Name: N-[(phenylmethoxy)carbonyl]-L-valyl-L-α-glutamyl-L-isoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine, trifluoroacetate salt

Molecular Weight: Not specified

CAS Number: Not specified

Fluorogenic Product: 7-amino-4-trifluoromethylcoumarin (AFC)

Z-VEID-AFC is specifically cleaved by caspase-6, an important cysteine protease involved in the apoptotic pathway. The cleavage occurs at the peptide bond between the valine and glutamic acid residues, releasing the fluorescent product AFC. This reaction can be monitored using fluorescence spectroscopy, allowing researchers to quantify caspase-6 activity under various experimental conditions.

Research Applications

Z-VEID-AFC is widely utilized in several areas of biological research:

- Apoptosis Studies : It is primarily used to measure caspase-6 activity, providing insights into apoptotic signaling pathways.

- Drug Discovery : The compound serves as a tool for screening potential inhibitors of caspase-6, which may have therapeutic implications in diseases characterized by excessive apoptosis, such as neurodegenerative disorders.

- Cell Biology : Researchers employ Z-VEID-AFC to investigate the role of caspase-6 in different cell types and under various stress conditions.

Comparative Analysis with Similar Compounds

Z-VEID-AFC's specificity for caspase-6 distinguishes it from other fluorogenic substrates like Z-DEVD-AFC (for caspase-3) and Z-YVAD-AFC (for caspase-1). The following table summarizes key differences:

| Compound | Specificity | Fluorogenic Product |

|---|---|---|

| This compound | Caspase-6 | 7-amino-4-trifluoromethylcoumarin |

| Z-Asp-Glu-Val-Asp-AFC | Caspase-3 | 7-amino-4-trifluoromethylcoumarin |

| Z-Tyr-Val-Ala-Asp-AFC | Caspase-1 | 7-amino-4-trifluoromethylcoumarin |

Case Studies and Research Findings

Several studies have utilized Z-VEID-AFC to explore its biological activity:

- Caspase Activity in Neurodegeneration : Research indicated that caspase-6 plays a significant role in neurodegenerative diseases. In models of Alzheimer's disease, inhibition of caspase-6 activity using Z-VEID-AFC showed reduced synaptic loss and improved cognitive function (Gervais et al., 1999; Galvan et al., 2006) .

- Mechanistic Insights into Apoptosis : A study demonstrated that treatment with Z-VEID-AFC allowed for the quantification of apoptotic cell death in neuronal cultures, revealing the dynamics of caspase activation during apoptosis (Garden et al., 2002) .

- Therapeutic Targeting : The specificity of Z-VEID-AFC for caspase-6 has made it a valuable tool in drug discovery efforts aimed at modulating apoptotic pathways in various diseases (Guo et al., 2004) .

Eigenschaften

IUPAC Name |

(4S)-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44F3N5O12/c1-5-20(4)32(36(55)44-26(17-29(49)50)34(53)42-22-11-12-23-24(38(39,40)41)16-30(51)58-27(23)15-22)45-33(52)25(13-14-28(47)48)43-35(54)31(19(2)3)46-37(56)57-18-21-9-7-6-8-10-21/h6-12,15-16,19-20,25-26,31-32H,5,13-14,17-18H2,1-4H3,(H,42,53)(H,43,54)(H,44,55)(H,45,52)(H,46,56)(H,47,48)(H,49,50)/t20-,25-,26-,31-,32-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVAAZFKVRJQQH-UXAYAQJLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44F3N5O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

819.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.